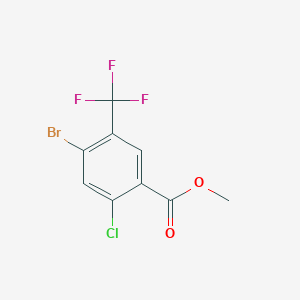

Methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate

Description

Properties

Molecular Formula |

C9H5BrClF3O2 |

|---|---|

Molecular Weight |

317.48 g/mol |

IUPAC Name |

methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C9H5BrClF3O2/c1-16-8(15)4-2-5(9(12,13)14)6(10)3-7(4)11/h2-3H,1H3 |

InChI Key |

NBZGJBLNUCDBMT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Cl)Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate

Stepwise Preparation Approach

Starting Material Preparation: Halogenated Trifluoromethylbenzenes

A common precursor is m-chlorobenzotrifluoride or related trifluoromethyl-substituted chlorobenzenes. According to patent CN102491901B, a four-step process can be employed starting from m-chlorobenzotrifluoride to obtain 4-bromo-2-nitro-5-(trifluoromethyl)benzene, which is a close intermediate:

| Step | Reaction Type | Conditions & Reagents | Product |

|---|---|---|---|

| 1 | Nitration | Mixed concentrated sulfuric acid and nitric acid, 0–100 °C | 5-chloro-2-nitrobenzotrifluoride |

| 2 | Ammonification | 170–230 °C, ammonia and liquid ammonia, copper-based catalyst (e.g., copper powder, cuprous oxide) | 5-amino-2-nitrobenzotrifluoride |

| 3 | Bromination | Solvent (acetic acid, dichloromethane, or chloroform), -15 to 100 °C, bromine | 2-bromo-4-nitro-5-(trifluoromethyl)aniline |

| 4 | Purification | Washing, filtration, drying, distillation | High purity intermediate (>99%) |

This route is efficient, uses readily available raw materials, and is suitable for industrial-scale production with high purity and low cost.

Esterification to Form the Methyl Ester

The methyl esterification step involves converting the corresponding benzoic acid or acid chloride to this compound. The typical procedure includes:

- Reacting the acid or acid chloride with methanol under reflux conditions.

- Use of acid catalysts such as sulfuric acid or acidic ion exchange resins to promote esterification.

- Refluxing for several hours to ensure complete conversion.

- Purification by recrystallization or chromatographic techniques to achieve high purity.

Representative Synthetic Route Summary

| Stage | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Halogenation | Bromination & Chlorination | Bromine, chlorine sources; solvents like acetic acid or dichloromethane; controlled temperature (-15 to 100 °C) | Selective halogenation on trifluoromethylbenzene ring |

| Esterification | Fischer esterification | Methanol, acid catalyst, reflux for several hours | Formation of methyl ester, high conversion efficiency |

| Purification | Recrystallization/Chromatography | Solvent systems like hexane/ethyl acetate mixtures | High purity product (>99%) |

Analytical Data and Characterization

Molecular and Structural Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₅BrClF₃O₂ |

| Molecular Weight | 317.48 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2167951-05-3 |

| SMILES | COC(=O)C1=CC(=C(C=C1Cl)Br)C(F)(F)F |

Spectroscopic Features

- NMR Spectroscopy : Characteristic aromatic proton signals influenced by the electron-withdrawing trifluoromethyl and halogen substituents; methyl ester singlet near 3.9–4.0 ppm.

- Mass Spectrometry : Molecular ion peak consistent with 317.48 g/mol; isotopic patterns due to bromine and chlorine.

- Purity : Typically >99% after purification steps as confirmed by chromatographic and spectroscopic analyses.

Research Findings and Industrial Relevance

- The synthetic route starting from m-chlorobenzotrifluoride is advantageous due to the availability of raw materials and operational simplicity.

- The presence of trifluoromethyl and halogen substituents enhances metabolic stability and lipophilicity, which is beneficial for pharmaceutical intermediates.

- The compound is a key intermediate in the synthesis of drugs and agrochemicals, where halogen substituents modulate biological activity and chemical reactivity.

- Industrial processes emphasize safety, cost-effectiveness, and scalability, with the described methods meeting these criteria.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed depend on the specific reactions. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positioning of substituents on the aromatic ring significantly impacts electronic properties and reactivity. Key analogs include:

Key Observations :

- Trifluoromethyl vs. Halogens : The trifluoromethyl group at position 5 in the target compound enhances electron withdrawal compared to fluorine or hydrogen, altering reactivity in Suzuki couplings or SNAr reactions .

- Positional Isomerism : Bromo at position 4 (target) versus position 3 or 5 (analogs) affects steric hindrance and regioselectivity in substitution reactions .

Physical and Spectroscopic Properties

- Lipophilicity : The trifluoromethyl group increases logP (lipophilicity) compared to fluorine or hydrogen, improving membrane permeability but reducing aqueous solubility .

- Spectroscopic Signatures : The presence of CF₃ in the target compound results in distinct ¹⁹F NMR shifts (~-60 ppm) compared to fluorine-substituted analogs (~-110 ppm) .

Biological Activity

Methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate is an organic compound notable for its complex structure, which includes bromine, chlorine, and trifluoromethyl substituents on a benzoate framework. This unique arrangement enhances its potential biological activity, particularly in pharmaceutical applications. The compound's lipophilicity, influenced by the trifluoromethyl group, may improve its interactions with biological targets such as enzymes and receptors.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of halogen substituents significantly alters the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆BrClF₃O₂ |

| Molecular Weight | 305.50 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit varying degrees of antimicrobial activity. The presence of bromine and trifluoromethyl groups often correlates with enhanced efficacy against bacterial strains. For instance, studies on related compounds have shown significant activity against Candida species and other pathogens, suggesting that this compound may also possess antimicrobial properties due to its structural similarities.

Anticancer Potential

The trifluoromethyl group is known to enhance the potency of compounds in anticancer assays. Preliminary studies suggest that the compound may interact with specific cancer cell lines, inhibiting their growth through mechanisms similar to those observed in other trifluoromethylated compounds. Further investigation is needed to elucidate its mechanism of action and potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been a focus of research, particularly regarding its binding affinity to various biological targets. The SAR studies reveal that modifications in the halogen substituents can significantly affect biological activity:

| Compound | IC₅₀ (μM) | Activity |

|---|---|---|

| This compound | TBD | Potential anticancer and antimicrobial |

| Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate | 0.39 - 1.56 | Effective against MRSA |

| Methyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate | TBD | Varies in potency against different strains |

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of halogenated benzoates found that derivatives with trifluoromethyl groups exhibited enhanced activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. This suggests that this compound could be effective in treating infections caused by these pathogens.

- Anticancer Studies : In vitro tests on similar compounds indicate that those containing trifluoromethyl groups can significantly inhibit tumor cell proliferation. The specific mechanisms remain under investigation but may involve apoptosis induction or cell cycle arrest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.